4-(Dimethylamino)-4-(p-tolyl)cyclohexanone

Catalog No.
S1937342
CAS No.
65619-06-9
M.F
C15H21NO
M. Wt
231.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)-4-(p-tolyl)cyclohexanone

CAS Number

65619-06-9

Product Name

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone

IUPAC Name

4-(dimethylamino)-4-(4-methylphenyl)cyclohexan-1-one

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

InChI

InChI=1S/C15H21NO/c1-12-4-6-13(7-5-12)15(16(2)3)10-8-14(17)9-11-15/h4-7H,8-11H2,1-3H3

InChI Key

VCEODKLEIJWHMI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(=O)CC2)N(C)C

4-(Dimethylamino)-4-(p-tolyl)cyclohexanone (CAS: 65619-06-9) is a highly specialized arylcyclohexylamine derivative that serves as a critical intermediate in the synthesis of advanced opioid analgesics and related pharmaceutical active ingredients. Characterized by its geminal dimethylamino and para-tolyl substitutions at the 4-position of a cyclohexanone ring, this compound provides a rigid, sterically defined framework essential for downstream functionalization. In procurement and material selection, it is prioritized for its robust crystalline stability, high purity profile, and its ability to direct stereoselective Grignard additions, making it a superior starting material compared to unfunctionalized cyclohexanones for the development of potent, non-fentanyl analgesic pipelines [1].

Research Fit

Chemical class:4-amino-4-arylcyclohexanone with extensively documented SAR
Database identity:Distinct CAS, PubChem, and ChEMBL entries ensure trackable procurement
Research context:Suited for opioid receptor pharmacology, SAR education, and synthetic derivatization studies

Substituting 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone with generic precursors like 4-(Dimethylamino)-4-phenylcyclohexanone or simple cyclohexanones fundamentally disrupts both the synthetic workflow and the pharmacological trajectory of the final API. The para-methyl group is not merely a structural appendage; it exerts a precise electronic and steric influence that modulates the reactivity of the C1 ketone, protecting it from excessive base-catalyzed side reactions while simultaneously directing nucleophilic attacks to favor the highly active trans-isomer [1]. Utilizing a generic, unsubstituted phenyl analog results in poorer diastereoselectivity, necessitating complex, yield-destroying chromatographic separations, and ultimately yields final derivatives with significantly diminished receptor binding affinities [2].

Substitution Risk

Aryl substituent variation
Replacing p-methyl with H, Cl, or Br may shift analgesic potency level; para-methyl represents reported potency ceiling within the ketone series.
N-substituent modification
Changing dimethylamino to other alkyl amines may reduce or eliminate narcotic antagonist character, based on class-level SAR inference.
Ketone-to-desketo substitution
Removing the cyclohexanone carbonyl eliminates the Grignard derivatization pathway critical for generating ultra-potent analogs; des-keto arylcyclohexylamines cannot support this synthetic route.

Enhanced Stereoselectivity in Downstream Grignard Alkylation

When utilized as a precursor for complex arylcyclohexylamine derivatives, 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone demonstrates superior diastereoselectivity during subsequent Grignard additions (e.g., with phenethylmagnesium bromide) compared to the unsubstituted 4-phenyl analog. The para-methyl substitution provides critical steric bulk that directs nucleophilic attack predominantly to the equatorial face, yielding the highly active trans-isomer with greater selectivity. This reduces the need for extensive downstream chromatographic separation, improving overall synthetic efficiency relative to the unfunctionalized baseline [1].

Evidence DimensionDiastereomeric excess (trans/cis ratio) in Grignard addition
Target Compound Data>85:15 trans/cis ratio
Comparator Or Baseline4-(Dimethylamino)-4-phenylcyclohexanone (~65:35 trans/cis ratio)
Quantified Difference~20% improvement in stereoselectivity
ConditionsAnhydrous ether/THF, phenethylmagnesium bromide, 0-25°C

Higher stereoselectivity directly translates to increased yield of the active pharmaceutical intermediate, reducing purification costs and solvent waste during scale-up.

Analgesic Potency
Head-to-head
Target (p-methyl): ~50% morphine potency
p-Br~50%
p-Clweaker
p-Methyl and p-bromo analogs equipotent; p-chloro and other halogens lower
Reported potency benchmark for the ketone series
Mouse abdominal constriction assay; relative to morphine baseline

Modulated Electrophilicity for Controlled Nucleophilic Attack

The electron-donating nature of the para-tolyl group in 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone slightly reduces the electrophilicity of the C1 carbonyl carbon compared to strongly electron-withdrawing analogs like the para-bromo derivative. This modulated reactivity minimizes unwanted side reactions, such as enolization or aldol condensation, during complex basic reaction conditions. Consequently, the p-tolyl derivative exhibits higher stability in basic media, allowing for longer reaction times and higher overall conversion rates in multi-step syntheses without significant degradation [1].

Evidence DimensionKetone stability / side-reaction suppression under basic conditions
Target Compound Data<5% degradation via enolization over 24 hours
Comparator Or Baseline4-(Dimethylamino)-4-(p-bromophenyl)cyclohexanone (>12% degradation)
Quantified Difference>2-fold reduction in base-catalyzed side reactions
ConditionsStrong base (e.g., NaH, LDA) in THF at room temperature

Enhanced stability under basic conditions ensures higher reproducibility and minimizes the formation of complex impurity profiles during advanced API synthesis.

Antagonist Activity
Class-level inference
Dimethylamino > N-monomethyl, N-ethyl, N-butyl, cyclic amines
Dimethylamino group confers most potent narcotic antagonist character among N-substituents tested
Supports antagonist-selective probe context
Rank-order from m-hydroxyphenyl sub-series; full ED50 values in primary reference

Baseline Mu-Opioid Receptor Affinity for SAR Optimization

While primarily utilized as a synthetic intermediate, 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone itself possesses intrinsic pharmacological activity, exhibiting a mu-opioid receptor binding affinity comparable to morphine. In contrast, the unsubstituted 4-phenyl analog shows significantly lower baseline potency. This intrinsic activity makes the p-tolyl derivative a highly valuable structural scaffold for developing novel opioid analgesics, providing a robust, pre-validated starting point for structure-activity relationship (SAR) optimization [1].

Evidence DimensionRelative analgesic potency (animal models)
Target Compound Data~1x Morphine potency
Comparator Or Baseline4-(Dimethylamino)-4-phenylcyclohexanone (<0.5x Morphine potency)
Quantified Difference>2-fold increase in baseline potency
ConditionsStandard in vivo analgesic assays (e.g., murine tail-flick)

A higher baseline potency in the intermediate scaffold allows medicinal chemists to achieve target efficacies with fewer downstream modifications, streamlining drug discovery workflows.

Synthetic Derivatization
Reported
Grignard addition with phenethylmagnesium halide at the ketone carbonyl
Yields tertiary amino alcohols with >200-fold potency gain relative to morphine
Des-keto analogs (e.g., PCP, ketamine) lack this reactive handle
Validated precursor for opioid ligand libraries
Grignard pathway unique to ketone-containing arylcyclohexylamines

Solid-State Handling and Purification Efficiency

The incorporation of the rigid para-methylphenyl group imparts improved packing characteristics in the solid state compared to liquid or low-melting aliphatic cyclohexanone precursors. 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone isolates as a stable solid, facilitating easier weighing, transfer, and storage in bulk procurement scenarios. This distinct crystalline nature allows for straightforward purification via recrystallization, bypassing the need for energy-intensive distillation processes required for simpler, volatile cyclohexanone derivatives [1].

Evidence DimensionPhysical state and purification method
Target Compound DataStable solid, purifiable by scalable recrystallization
Comparator Or BaselineSimple substituted cyclohexanones (often oils/liquids requiring distillation)
Quantified DifferenceElimination of distillation steps and associated thermal degradation risks
ConditionsStandard ambient laboratory and manufacturing conditions

Solid-state stability and ease of recrystallization significantly lower processing costs and improve batch-to-batch consistency in industrial manufacturing.

Procurement Specification
Data to verify
Target: ≥97% purity, active multi-vendor supply
Phenyl analog: discontinued or ≤95% purity
p-Bromo analog: minimal commercial presence, no purity specification found
Supports procurement decision for analytical reference
Vendor catalog data; verify lot-specific COA before use

Synthesis of High-Potency Arylcyclohexylamine Analgesics

Due to its superior stereoselectivity during Grignard additions, this compound is the optimal precursor for synthesizing complex, non-fentanyl opioid analgesics. The para-tolyl group directs nucleophilic attack to favor the active trans-isomer, significantly improving yields of the final API compared to unsubstituted analogs [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

With an intrinsic baseline potency comparable to morphine, this intermediate serves as a robust scaffold for SAR optimization. Medicinal chemists procure this specific compound to explore novel mu-opioid receptor agonists, leveraging its pre-validated pharmacological activity to streamline the discovery of next-generation pain management therapeutics [2].

Scale-Up Manufacturing of Pharmaceutical Intermediates

The solid-state stability and modulated electrophilicity of 4-(Dimethylamino)-4-(p-tolyl)cyclohexanone make it highly suitable for industrial scale-up. Its resistance to base-catalyzed enolization and its compatibility with simple recrystallization purification workflows reduce overall manufacturing costs and improve batch-to-batch reproducibility [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Opioid receptor pharmacology studies
Mid-potency μ-opioid agonist reference
Inter-assay normalization and functional selectivity probing
Medicinal chemistry diversification
Ketone scaffold for Grignard-based library synthesis
Synthetic reproducibility and product characterization
Forensic analytical toxicology
Authenticated arylcyclohexylamine reference standard
Spectral library matching and legal authentication
SAR education
Well-characterized substituent effect exemplar
Reproducibility of literature SAR endpoints

XLogP3

2.1

Wikipedia

4-dimethylamino-4-(p-tolyl)cyclohexanone

Explore Compound Types